molecular formula C15H22ClN3O2S2 B13950930 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13950930
M. Wt: 375.9 g/mol
InChI Key: KNNXJWODFOQGTI-UHFFFAOYSA-N
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Description

This compound is a tert-butyl ester derivative featuring a pyrrolidine ring substituted with a sulfanylmethyl group linked to a 6-chloro-2-methylsulfanyl-pyrimidine moiety. Its molecular formula is C₁₆H₂₂ClN₃O₂S₂, with a molecular weight of 392.94 g/mol. The tert-butyl ester group enhances steric protection of the pyrrolidine nitrogen, making it a valuable intermediate in pharmaceutical synthesis, particularly for coupling reactions in drug discovery (e.g., kinase inhibitors or protease modulators) . The pyrimidine ring’s chloro and methylsulfanyl substituents contribute to its electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions .

Properties

Molecular Formula

C15H22ClN3O2S2

Molecular Weight

375.9 g/mol

IUPAC Name

tert-butyl 3-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)sulfanylmethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22ClN3O2S2/c1-15(2,3)21-14(20)19-6-5-10(8-19)9-23-12-7-11(16)17-13(18-12)22-4/h7,10H,5-6,8-9H2,1-4H3

InChI Key

KNNXJWODFOQGTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CSC2=CC(=NC(=N2)SC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving chloro and methylsulfanyl substituents.

    Linking the Pyrimidine and Pyrrolidine Rings: The pyrimidine ring is then linked to the pyrrolidine ring via a sulfanylmethyl bridge, often using thiol-based reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups may facilitate binding to enzymes or receptors, modulating their activity. The pyrimidine and pyrrolidine rings provide structural stability and specificity, while the tert-butyl ester group enhances the compound’s lipophilicity, aiding in cellular uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share core structural motifs but differ in substituents, ring systems, or functional groups:

Table 1: Structural and Functional Comparison
Compound Name Core Ring Pyrimidine Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Target Compound Pyrrolidine 6-Cl, 2-SCH₃ C₁₆H₂₂ClN₃O₂S₂ 392.94 Intermediate for drug coupling
3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine 4-Cl, 6-CH₃ (positional isomer of pyrimidine) C₁₅H₂₂ClN₃O₂S 343.88 Potential kinase inhibitor scaffold
tert-Butyl 3-[(6-chloro-2-methylthiopyrimidin-4-yl)amino]piperidine-1-carboxylate Piperidine 6-Cl, 2-SCH₃ (amino linker vs. sulfanylmethyl) C₁₅H₂₂ClN₅O₂S 371.89 Enhanced solubility due to NH group
3-[(6-Chloro-2-methylsulfanylpyrimidin-4-yl)methylamino]piperidine-1-carboxylic acid tert-butyl ester Piperidine 6-Cl, 2-SCH₃ (methylamino linker) C₁₇H₂₆ClN₅O₂S 416.00 Improved metabolic stability

Structural and Functional Differences

Ring System Variations: The target compound uses a pyrrolidine ring (5-membered), whereas analogues like 3-[(6-chloro-2-methylthiopyrimidin-4-yl)amino]piperidine-1-carboxylate employ a piperidine ring (6-membered).

Substituent Positioning :

  • The positional isomer 3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester swaps the chlorine and methyl groups on the pyrimidine ring. This alters electronic properties, reducing electrophilicity at the 4-position compared to the target compound’s 6-chloro substituent .

Linker Groups: Replacing the sulfanylmethyl (–SCH₂–) linker with an amino (–NH–) or methylamino (–N(CH₃)–) group (as in piperidine analogues) modifies steric bulk and electronic effects. Methylamino linkers may enhance metabolic stability by resisting oxidative cleavage .

Biological Activity

3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound notable for its complex structure, which includes a pyrrolidine ring and a chloro-substituted pyrimidine moiety. This compound is of particular interest in medicinal chemistry due to its potential biological activities, including enzyme modulation and receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially altering their activity.
  • Receptor Binding : Its unique structure allows it to bind with specific receptors, influencing biochemical pathways.

The biological activity of 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can be attributed to its ability to engage with biological macromolecules. This interaction may modulate signaling pathways critical for various physiological processes.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity based on differing substituents. The following table summarizes key features and activities of related compounds:

Compound NameStructural FeaturesBiological Activity
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-1-carboxylic acid tert-butyl esterContains a piperidine ringAntimicrobial
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidineContains an amino group instead of sulfanylmethylAntitumor
3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl-piperidineVariation in substitution pattern on pyrimidinePotential enzyme inhibitor

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound within biological systems. For instance, one study assessed its effect on specific enzyme activities and found that it significantly altered the kinetics of target enzymes, suggesting potential therapeutic applications.

Another research effort explored its binding affinity to certain receptors, revealing that the compound could effectively modulate receptor-mediated signaling pathways. These findings underscore the importance of structural features in determining biological activity.

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